1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a pyrazolo[4,3-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a building block for synthesizing various pharmacologically active molecules. The compound's chemical identifier is 1368246-84-7 .
The compound can be synthesized through various methods and is available for purchase from chemical suppliers. It is often utilized in research and development within the pharmaceutical industry .
This compound falls under the category of heterocycles, specifically within the class of pyrazolo compounds. Its structure includes nitrogen atoms in a cyclic arrangement, contributing to its reactivity and biological activity.
The synthesis of 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. A common method includes:
The synthesis can be optimized using continuous flow reactors and automated synthesis platforms to enhance yield and purity. Reaction conditions such as temperature, pressure, and time are critical for maximizing efficiency .
The molecular formula of 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is C10H12N4. Its structure features a fused ring system that includes both pyrazole and pyridine components.
Key structural data include:
1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist. The exact molecular targets depend on the biological activity being studied; for instance:
The physical properties include:
Chemical properties encompass:
Relevant data include solubility profiles and reactivity under various pH conditions .
1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has diverse applications in scientific research:
Pyrazolo[4,3-c]pyridine represents a fused bicyclic heterocycle where a pyrazole ring bonds with a pyridine ring at the [4,3-c] position, distinguishing it from isomeric scaffolds like pyrazolo[3,4-b]pyridine or pyrazolo[3,4-c]pyridine. This specific fusion pattern creates a unique electron distribution and nitrogen atom placement that critically influences physicochemical properties and molecular recognition. The scaffold exists in varying saturation states, with the 1H,4H,5H,6H,7H notation indicating a partially saturated variant where the pyridine ring is reduced to a tetrahydropyridine, enhancing conformational flexibility and modulating basicity [1] [5].
A defining feature is the tautomeric equilibria between 1H- and 3H- forms, governed by proton migration between the pyrazole ring nitrogens (N1 and N2). This equilibrium affects hydrogen-bonding capacity and aromaticity, with computational studies indicating a slight energetic preference for the 1H-tautomer in unsubstituted forms. Additionally, fused ring systems with carbonyl groups (e.g., carboxylic acid derivatives at C3) exhibit lactam-lactim tautomerism, further diversifying their interaction profiles. Substituents significantly shift these equilibria: For example, 1-(propan-2-yl) substitution (isopropyl) locks the nitrogen at N1, preventing tautomerism while introducing steric bulk that influences scaffold orientation in binding sites [1] .
Table 1: Structural Isomers of Bicyclic Pyrazolopyridines
Ring Fusion | Nitrogen Positions | Representative Derivative | Key Distinguishing Feature |
---|---|---|---|
[4,3-c] | N1 (Pyrazole), N7 (Pyridine) | 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | Partially saturated pyridine ring; N7 basic site |
[3,4-b] | N2 (Pyrazole), N5 (Pyridine) | - | Fully unsaturated; resembles purine topology |
[3,4-c] | N2 (Pyrazole), N7 (Pyridine) | 3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine [1] | Saturation alters ring puckering |
The pyrazolo[4,3-c]pyridine core serves as a versatile purine bioisostere due to its isoelectronic nature and ability to mimic key hydrogen-bonding motifs. Strategic functionalization enables precise emulation of adenine or guanine interactions. The nitrogen atom at position 7 (pyridine ring) mirrors the purine N9 position, serving as a hydrogen-bond acceptor analogous to the imidazole N7 in purines. Meanwhile, substituents at C3 can replicate the exocyclic amino (NH₂) or carbonyl functions of adenine/guanine [3] .
Modern applications exploit this mimicry in targeting purinergic receptors or kinase ATP-binding sites. For instance, incorporating phenyl-oxadiazole at C3 (e.g., 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxamide) creates a planar, electron-deficient system mimicking the purine's six-membered ring while introducing extended π-stacking capability. The carboxamide group at C5 further enhances hydrogen-bonding potential, replicating ATP's ribose-interacting motifs [3]. Similarly, replacing carboxylic acid at C3 with tetrazole or oxadiazole conserves acidity similar to purine N1 protonation, crucial for binding zinc metalloenzymes or cationic residues. The scaffold's reduced state (4H,5H,6H,7H) offers sp³-hybridized carbons (C5, C6, C7) for stereoselective functionalization, enabling 3D-vector exploration inaccessible with planar purines [5] .
Table 2: Purine Bioisosteric Replacements Using Pyrazolo[4,3-c]pyridine
Purine Feature | Pyrazolo[4,3-c]pyridine Mimic | Functional Impact | Example Compound |
---|---|---|---|
N1 (H-bond donor/acceptor) | C3 Substituent (e.g., carboxylic acid, tetrazole) | Maintains acidity/H-bonding; Enables salt bridge formation | 1-(4-Methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid [5] |
C6 Amino group (NH₂) | C3 Amino or aroyl group | Preserves H-bond donation; Modulates electron density | Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate [6] |
N9 Ribose attachment | N1 Alkylation (e.g., isopropyl) | Controls scaffold orientation; Modulates lipophilicity | 1-(Propan-2-yl) derivatives [1] [3] |
Imidazole ring π-system | Phenyl-oxadiazole/ triazole at C3 | Extends π-surface for stacking; Modulates electron affinity | L852-0423 [3], S565-0702 [4] |
The medicinal exploration of pyrazolo[4,3-c]pyridines evolved from early 20th-century heterocyclic chemistry, with significant acceleration post-2000 due to advances in regioselective synthesis and recognition of their "privileged scaffold" potential. Initial syntheses suffered from low yields and regiochemical ambiguity, particularly in differentiating N1 vs. N2 alkylation. Breakthroughs came with transition-metal catalyzed cyclizations (e.g., palladium-catalyzed intramolecular amination) and protecting group strategies exemplified by tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate derivatives, which enabled precise N1 functionalization [6] .
The scaffold's versatility is demonstrated by its incorporation into diverse clinical candidates:
Contemporary design employs scaffold-hopping strategies, substituting traditional purines with this bicyclic system to improve metabolic stability or selectivity. The 1-(propan-2-yl) group—prevalent in screening libraries (e.g., ChemDiv's L852-0423)—enhances brain penetration in CNS targets while maintaining synthetic accessibility via nucleophilic substitution on chloro intermediates [3] .
Table 3: Historical Milestones in Pyrazolo[4,3-c]pyridine Development
Time Period | Development | Impact |
---|---|---|
Pre-2000 | Initial syntheses of unsubstituted core | Limited by poor yields and mixtures of regioisomers |
2000-2010 | Boronic ester-mediated cyclizations; Boc-protection strategies | Enabled gram-scale production of N1-substituted variants [6] |
2010-2020 | Structure-based design in protease/kinase inhibitors | Validation as purine bioisostere; Multiple preclinical candidates |
2020-Present | Incorporation into screening libraries (e.g., ChemDiv) | Broad exploration of C3/C5 diversity for PPI modulation [3] [4] |
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